2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Beschreibung
2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with an ethyl and methyl group at positions 3 and 6, respectively. The thioether linkage connects this core to an acetamide group terminating in a thiazol-2-yl moiety. Such compounds are typically explored for their biological activities, including kinase inhibition, antimicrobial, and anticancer properties, due to their structural resemblance to nucleotide analogs and ability to interact with enzymatic active sites .
The ethyl and methyl substituents likely modulate lipophilicity and metabolic stability compared to bulkier aryl groups seen in related molecules .
Eigenschaften
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c1-3-18-12(20)11-9(6-8(2)23-11)16-14(18)22-7-10(19)17-13-15-4-5-21-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKLHHKLCWDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thienopyrimidine core linked to a thiazole group via an acetamide moiety. The presence of sulfur and nitrogen heteroatoms enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS₂ |
| Molecular Weight | 318.43 g/mol |
| CAS Number | 123237-03-6 |
| LogP | 1.846 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thienopyrimidine A | Staphylococcus aureus | 16 µg/mL |
| Thienopyrimidine B | Escherichia coli | 32 µg/mL |
| 2-((3-ethyl-6-methyl-4-oxo...) | Candida albicans | 25 µg/mL |
Anticancer Activity
Thienopyrimidines have also been studied for their anticancer properties. Compounds similar to the one discussed have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has been noted to inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of thienopyrimidine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM.
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine ring can enhance potency and selectivity against various biological targets. For example:
- Substituents at position 3 : Enhanced antibacterial activity.
- Thiazole substitution : Improved anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thieno[3,2-d]pyrimidine core can be synthesized through cyclization reactions involving thiophene derivatives and various nitrogen-containing compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- Antibacterial Activity : Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting their utility as potential antibiotics .
- Antifungal Activity : The compound has also been tested for antifungal activity. Results indicated effectiveness against common fungal pathogens such as Candida albicans, making it a candidate for antifungal drug development .
Anticancer Properties
The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been a focal point in recent research:
- Cytotoxicity Studies : In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines including breast cancer (MCF7) and colon cancer (HCT116). The mechanism often involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example:
- Substituents on the Thiazole Ring : Variations in substituents on the thiazole moiety have been shown to enhance antimicrobial potency.
- Alkyl Chain Modifications : Adjusting the length and branching of alkyl chains can impact both solubility and bioavailability.
Case Studies
Several case studies provide insights into the applications of this compound:
- Case Study 1 : A study focused on synthesizing a series of thieno[3,2-d]pyrimidines revealed that introducing an ethyl group at position 3 significantly improved antibacterial activity against Bacillus cereus compared to unsubstituted analogs .
- Case Study 2 : Another investigation evaluated the anticancer properties of a related compound in a mouse model of breast cancer. The results indicated a marked reduction in tumor size when treated with the compound compared to control groups .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The target compound’s 3-ethyl and 6-methyl groups likely enhance metabolic stability compared to aryl-substituted analogs (e.g., 4-fluorophenyl in , benzyl in ), which may improve bioavailability but reduce binding affinity to polar active sites.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
- Methodology : Multi-step synthesis typically involves (1) constructing the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones, (2) introducing the thioacetamide moiety via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF at 60–80°C), and (3) final acylation with thiazol-2-amine.
- Optimization : Control reaction parameters like solvent polarity (DMF vs. ethanol), temperature (±5°C precision), and catalyst selection (e.g., NaH for deprotonation). Monitor intermediates via TLC/HPLC and confirm purity with NMR .
Q. How should researchers validate the structural integrity of this compound and its intermediates?
- Analytical Workflow :
NMR : Assign peaks using , , and 2D experiments (HSQC, HMBC) to confirm heterocyclic connectivity and substituent positions.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragment patterns matching the proposed structure.
XRD : For crystalline intermediates, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism in the thienopyrimidinone core (e.g., keto-enol equilibria) using variable-temperature NMR.
- Impurity Analysis : Use LC-MS to detect byproducts from incomplete substitution (e.g., residual chloride from SAr reactions).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Approaches :
Target Fishing : Use computational docking (AutoDock Vina) against kinase or protease libraries to identify potential targets.
SAR Studies : Synthesize analogs with modifications to the thiazole or thienopyrimidinone moieties; test bioactivity (e.g., IC in enzyme inhibition assays).
Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with purified proteins .
Q. How can researchers address discrepancies in bioactivity data across different assay models?
- Root Cause Analysis :
- Membrane Permeability : Measure logP (HPLC-derived) to assess cellular uptake differences.
- Metabolic Stability : Use liver microsomes to compare degradation rates between models.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Methodological Design & Optimization
Q. What experimental design principles are critical for optimizing multi-step syntheses of such complex heterocycles?
- DOE Framework :
Screening : Use fractional factorial designs to identify critical factors (e.g., solvent, temperature).
Response Surface : Central composite design to model yield vs. reagent stoichiometry and reaction time.
Robustness Testing : Introduce deliberate variations (±10% solvent volume, ±2°C) to validate process control .
Q. How can computational tools accelerate reaction discovery for novel derivatives?
- Workflow :
Reaction Prediction : Apply graph-based neural networks (e.g., Molecular Transformer) to propose feasible routes.
Transition State Analysis : Use Gaussian or ORCA for DFT calculations to evaluate energy barriers.
Retrosynthesis Planning : Leverage platforms like Chematica to prioritize atom-efficient pathways .
Data Interpretation & Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?
- Protocol :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC/IC.
- Error Propagation : Report 95% confidence intervals for potency metrics.
- Multivariate Analysis : PCA to disentangle correlated variables (e.g., solubility vs. bioactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
